

Spectroscopic Profile of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trihydroxybenzoyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trihydroxybenzoyl chloride** (also known as Galloyl Chloride), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies based on its functional groups. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,4,5-Trihydroxybenzoyl chloride**. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.5	Singlet	2H	Aromatic C-H
~9.0 - 10.0	Broad Singlet	3H	Phenolic O-H

Prediction based on the analysis of similar substituted benzene derivatives. The exact chemical shifts of the phenolic protons can vary significantly with solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	C=O (Acyl Chloride)
~145	C-OH
~138	C-C=O
~110	Aromatic C-H

Predicted using online NMR prediction tools.

Table 3: Characteristic IR Absorption Frequencies

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3550 - 3200 (broad)	O-H (Phenol)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
1810 - 1775 (strong)	C=O (Acyl Chloride)	Stretching
1600 - 1440	C=C (Aromatic)	Stretching
1410 - 1310	C-O (Phenol)	Stretching
800 - 600	C-Cl	Stretching

Based on characteristic absorption frequencies for the respective functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment
188/190	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
171	[M-OH] ⁺
153	[M-Cl] ⁺
125	[M-Cl-CO] ⁺
105	[C ₇ H ₅ O] ⁺ (Benzoyl cation)

Fragmentation is predicted to proceed via loss of the chlorine atom, followed by decarbonylation, and other rearrangements typical for benzoyl derivatives.[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **3,4,5-Trihydroxybenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry vial. Due to the reactive nature of the acyl chloride, a non-protic solvent is essential.
 - Gently vortex or sonicate the vial to ensure complete dissolution.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.

- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Acquire a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. A typical scan range is 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

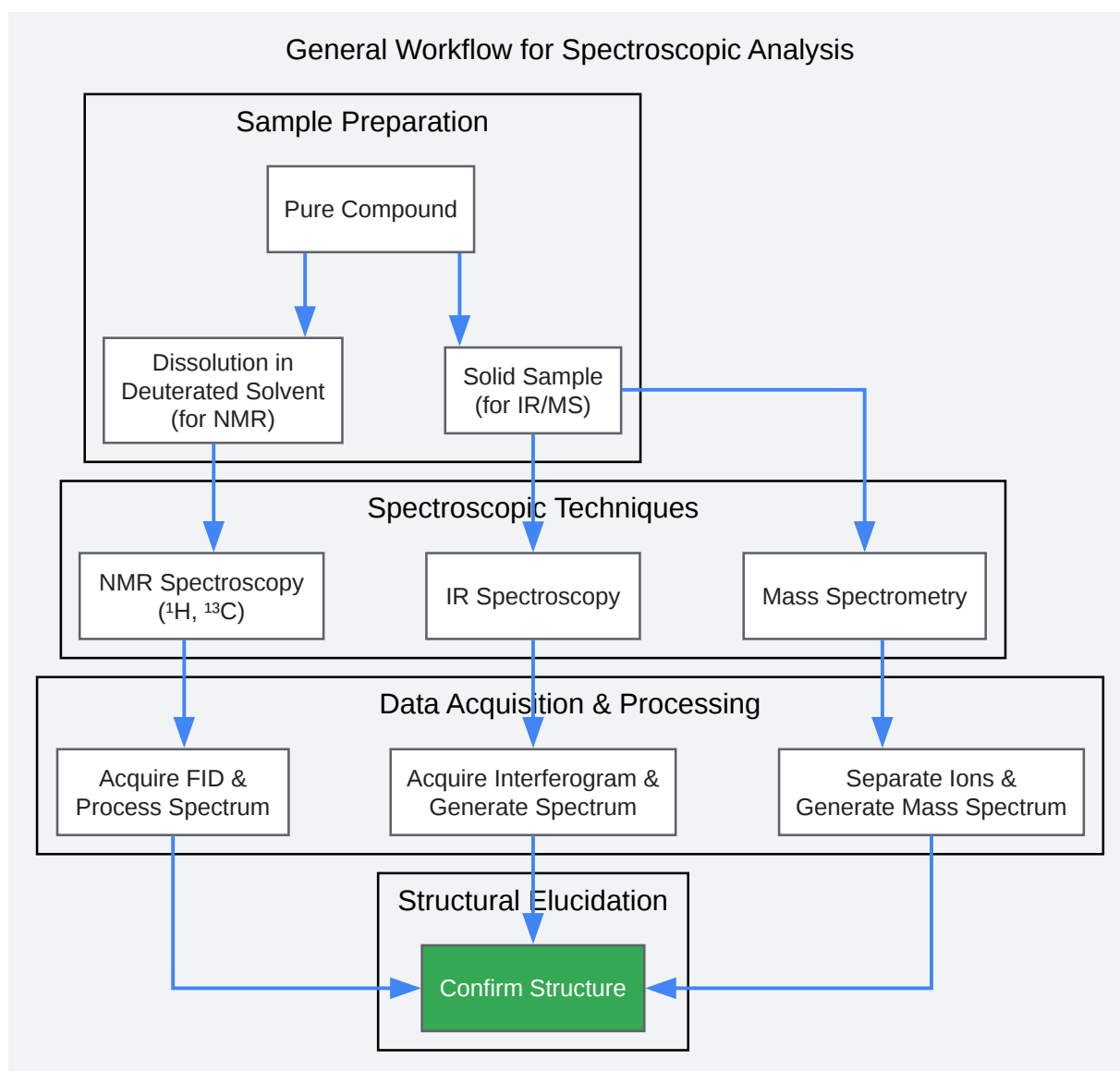
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
 - Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, ESI). EI is a common technique for relatively small, volatile molecules and often leads to extensive fragmentation, which is useful for structural elucidation.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation:
 - The separated ions are detected, and their abundance is recorded.
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight.

- Analyze the fragmentation pattern to identify characteristic fragment ions, which provides information about the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General Workflow for Spectroscopic Analysis.

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